Arq-621

Descripción

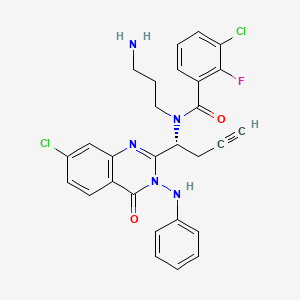

ARQ-621 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-aminopropyl)-N-[(1R)-1-(3-anilino-7-chloro-4-oxoquinazolin-2-yl)but-3-ynyl]-3-chloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24Cl2FN5O2/c1-2-8-24(35(16-7-15-32)27(37)21-11-6-12-22(30)25(21)31)26-33-23-17-18(29)13-14-20(23)28(38)36(26)34-19-9-4-3-5-10-19/h1,3-6,9-14,17,24,34H,7-8,15-16,32H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJSUQWHUVLLNW-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Cl2FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148974 | |

| Record name | ARQ-621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095253-39-6 | |

| Record name | ARQ-621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095253396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARQ-621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARQ-621 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU55190C8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arq-621: A Technical Guide to its Mechanism of Action in Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arq-621 is a potent and selective, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5, a critical motor protein in the process of mitosis.[1][2] By targeting Eg5, this compound disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3] Preclinical studies have demonstrated its broad anti-tumor activity across a range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its preclinical and clinical context.

Introduction to Eg5 and its Role in Mitosis

The integrity of the mitotic spindle is essential for the accurate segregation of chromosomes during cell division. Eg5 is a plus-end directed motor protein that belongs to the kinesin-5 family. Its primary function is to slide antiparallel microtubules apart, a process that is fundamental for the separation of centrosomes and the establishment of a bipolar spindle. Inhibition of Eg5 function prevents the formation of the bipolar spindle, resulting in the formation of a "monoastral" spindle where duplicated centrosomes fail to separate. This aberrant spindle structure activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.[3] Due to its essential role in mitosis and its limited function in non-dividing cells, Eg5 has emerged as an attractive target for cancer therapy.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of Eg5.[1][2] Unlike competitive inhibitors that bind to the ATP-binding site, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that alters the protein's activity. In the case of Eg5, allosteric inhibitors like this compound bind to a pocket that stabilizes the ADP-bound state of the motor domain, preventing its dissociation from the microtubule and inhibiting its motor activity. This leads to the characteristic monoastral spindle phenotype and subsequent mitotic arrest.

Signaling Pathway of this compound Induced Mitotic Arrest

References

An In-depth Technical Guide to the Function of Eg5 Protein and its Inhibition by Arq-621

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kinesin spindle protein (KSP), Eg5 (also known as KIF11), is a critical motor protein essential for the proper execution of mitosis. Its unique role in the formation and maintenance of the bipolar spindle has made it a compelling target for the development of novel anti-cancer therapeutics. Overexpression of Eg5 is frequently observed in various malignancies and is associated with poor prognosis, highlighting its potential as both a biomarker and a therapeutic target. Arq-621 is a potent and selective allosteric inhibitor of Eg5 that has demonstrated anti-tumor activity in preclinical models and has been evaluated in clinical trials. This technical guide provides a comprehensive overview of Eg5 protein function, the mechanism of inhibition by this compound, and detailed experimental protocols for its characterization.

The Eg5 Protein: A Master Regulator of Mitosis

Structure and Function

Eg5 is a member of the kinesin-5 superfamily of plus-end directed microtubule motor proteins. It assembles into a homotetrameric complex, forming a bipolar structure with two motor domains at each end. This unique architecture enables Eg5 to simultaneously bind to and slide anti-parallel microtubules apart. This sliding action generates an outward pushing force that is fundamental for the separation of centrosomes during prophase and the establishment and maintenance of the bipolar mitotic spindle throughout mitosis.

The Eg5 monomer consists of three primary domains:

-

N-terminal motor domain: This highly conserved domain contains the ATP-binding site and the microtubule-binding interface. The hydrolysis of ATP provides the energy for conformational changes that drive the movement of Eg5 along microtubules.

-

Stalk domain: A central coiled-coil region that facilitates the dimerization and subsequent tetramerization of Eg5 monomers.

-

C-terminal tail domain: This domain is involved in the regulation of Eg5 activity and its localization within the cell.

Role in the Cell Cycle and Cancer

Eg5 is expressed specifically during the G2 and M phases of the cell cycle, with its activity being tightly regulated by phosphorylation. Its essential function in mitosis makes it indispensable for cell proliferation. Consequently, cancer cells, which are characterized by uncontrolled proliferation, are often highly dependent on Eg5 function. Overexpression of Eg5 has been documented in a variety of cancers, including breast, lung, ovarian, and bladder cancers, and often correlates with a more aggressive tumor phenotype and poorer patient outcomes. The selective expression and critical mitotic function of Eg5 make it an attractive target for cancer therapy, as inhibiting its activity would preferentially affect rapidly dividing cancer cells while sparing most non-dividing normal cells.

This compound: A Potent and Selective Eg5 Inhibitor

This compound is a small molecule, allosteric inhibitor of Eg5. It binds to a specific pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites. This binding event locks the Eg5 protein in a conformation that prevents its motor activity, leading to the cessation of microtubule sliding.

Mechanism of Action

Inhibition of Eg5 by this compound disrupts the formation of the bipolar spindle. Without the outward force generated by Eg5, the duplicated centrosomes fail to separate, resulting in the formation of a characteristic "monoastral" spindle, where all chromosomes are arranged in a rosette around a single spindle pole. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are properly attached to a bipolar spindle. Prolonged mitotic arrest induced by this compound ultimately triggers apoptosis (programmed cell death) in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

| Parameter | Value | Assay/System | Reference |

| IC50 (basal ATPase activity) | 1.0 µM | In vitro Eg5 ATPase assay | [1] |

| Plasma Protein Binding | ~96.4-99.2% | Human plasma | [2] |

| In vitro half-life (t1/2) | 53 min | Human liver microsomes | [2] |

| Oral Bioavailability (rat) | ~9% | In vivo rat studies | [2] |

Table 1: Preclinical Pharmacological and Pharmacokinetic Data for this compound.

| Parameter | Value | Study Population | Reference |

| Recommended Phase 2 Dose (RP2D) | 280 mg/m²/week | Patients with solid tumors | [3] |

| Common Adverse Events (>10%) | Fatigue (34.7%), Nausea (24.5%), Anemia (22.4%), Vomiting (20.4%) | Patients with solid tumors | [3] |

| Dose-Limiting Toxicity | Mucositis (at 400 mg/m²/week) | Patients with solid tumors | [3] |

Table 2: Clinical Data from Phase I Study of this compound.

Signaling Pathways and Experimental Workflows

Eg5-Dependent Mitotic Signaling Pathway

The following diagram illustrates the central role of Eg5 in mitosis and the consequences of its inhibition by this compound.

References

The Discovery and Development of Arq-621: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arq-621 is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP) Eg5, a crucial motor protein in the establishment and maintenance of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it a compelling target for oncology drug development. This technical guide provides an in-depth overview of the discovery and development history of this compound, from its initial identification and preclinical evaluation to its progression into Phase 1 clinical trials. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its evaluation.

Introduction

The kinesin superfamily of motor proteins plays a critical role in various cellular processes, including intracellular transport and cell division. Eg5, a member of the kinesin-5 family, is essential for the separation of centrosomes and the formation of the bipolar spindle during the early stages of mitosis.[1] The overexpression of Eg5 has been linked to genomic instability and tumorigenesis, positioning it as an attractive target for anticancer therapies. This compound was discovered by ArQule Inc. as a novel, potent, and selective allosteric inhibitor of Eg5.[2] Unlike microtubule-targeting agents, which can affect non-dividing cells, Eg5 inhibitors like this compound offer a more targeted approach by specifically disrupting the mitotic machinery of rapidly proliferating cancer cells.

Mechanism of Action

This compound functions as an allosteric inhibitor of Eg5.[2] Instead of competing with ATP at the nucleotide-binding site, it binds to a distinct pocket on the motor domain. This binding event induces a conformational change that prevents the hydrolysis of ATP, which is necessary for the motor function of Eg5.[2] The inhibition of Eg5's motor activity prevents the outward pushing force required for centrosome separation. Consequently, the mitotic spindle cannot form correctly, leading to the formation of a characteristic "monoaster" spindle. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.[2]

Signaling Pathway of Eg5 in Mitosis

The following diagram illustrates the critical role of Eg5 in the formation of the bipolar spindle during mitosis and the mechanism of its inhibition by this compound.

Preclinical Development

In Vitro Pharmacology

This compound demonstrated potent anti-tumor activity across a wide range of human cancer cell lines, including those from colon, lung, endometrial, and bladder cancers, as well as hematologic malignancies.[3] A key characteristic of this compound is its significantly lower cytotoxicity against normal hematopoietic cells compared to cancer cells.[3]

Table 1: In Vitro ADME Properties of this compound [4]

| Parameter | Species | Value |

| Microsomal Stability (t1/2) | Human | 53 min |

| Mouse (male/female) | 43 / 53 min | |

| Rat (male/female) | 56 / 53 min | |

| Dog (male/female) | 47 / 44 min | |

| Monkey (male/female) | 36 / 32 min | |

| CYP Inhibition (IC50) | CYP3A4 | 4.1 µM |

| CYP2C19 | 4.0 µM | |

| CYP2C8 | 15 µM | |

| CYP1A2, 2C9, 2D6 | >20 µM | |

| Plasma Protein Binding | Human | ~96.4 - 99.2% |

| Caco-2 Permeability (Papp) | - | 0.69 x 10-6 cm/s |

| Efflux Ratio (Caco-2) | - | 45 |

In Vivo Pharmacology

In preclinical xenograft models, this compound demonstrated significant anti-tumor efficacy in various human cancer types, including pancreatic, breast, prostate, and ovarian carcinomas.[3] Notably, these anti-tumor effects were observed at doses that did not induce hematological changes or bone marrow toxicity, a common dose-limiting toxicity for other Eg5 inhibitors.[3]

Experimental Protocols

Cell Viability Assay (General Protocol):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as MTT or CellTiter-Glo assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Tumor Model (General Protocol):

-

Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered intravenously at specified doses and schedules.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker assessment).

Clinical Development

This compound advanced into a Phase 1, open-label, dose-escalation clinical trial (NCT00825487) in adult patients with metastatic solid tumors and hematologic malignancies.[1] The primary objectives of the study were to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of intravenously administered this compound.[1]

Study Design

Patients were enrolled in cohorts and received this compound as an intravenous infusion once weekly in 4-week cycles. The starting dose was 10 mg/m², with subsequent dose escalation following a modified Fibonacci scheme based on a 3+3 design.

Table 2: Summary of Phase 1 Clinical Trial (NCT00825487) for this compound

| Parameter | Details |

| Study Phase | Phase 1 |

| Number of Patients | 48 (solid tumors cohort) |

| Patient Population | Metastatic solid tumors and hematologic malignancies |

| Dosing Regimen | Intravenous infusion, once weekly in 4-week cycles |

| Starting Dose | 10 mg/m² |

| Dose Escalation | Modified Fibonacci scheme (3+3 design) |

| Recommended Phase 2 Dose (RP2D) | 280 mg/m²/week |

Clinical Results

As of January 20, 2011, 48 patients with solid tumors had been enrolled. The most common tumor types were colorectal, pancreatic, and breast cancer.

Safety and Tolerability: Treatment-emergent adverse events (TEAEs) were reported in 95.9% of patients. The most common TEAEs (>10%) were fatigue (34.7%), nausea (24.5%), anemia (22.4%), and vomiting (20.4%). Serious adverse events (SAEs) considered at least possibly drug-related included fatigue, acute intravascular hemolysis, and abdominal pain at higher doses. Importantly, the bone marrow toxicity and DNA damage seen with other Eg5 inhibitors were not evident with this compound.

Efficacy: Preliminary anti-tumor activity was observed, with six patients experiencing stable disease for more than four months. The recommended Phase 2 dose was determined to be 280 mg/m² administered weekly.

Conclusion

This compound is a selective allosteric inhibitor of the mitotic kinesin Eg5 that has demonstrated promising preclinical anti-tumor activity and a favorable safety profile in early clinical development. Its mechanism of action, which specifically targets proliferating cells, and the lack of significant bone marrow toxicity observed in initial studies, differentiate it from other anti-mitotic agents. The determination of a recommended Phase 2 dose of 280 mg/m² per week paved the way for further investigation of this compound's therapeutic potential in various oncology indications. While the development of this compound did not progress to market approval, its discovery and early-stage evaluation have contributed valuable insights into the therapeutic targeting of Eg5 and the broader field of anti-mitotic drug development.

References

Unveiling Arq-621: A Technical Guide to a Novel Eg5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Arq-621, a potent and selective allosteric inhibitor of the mitotic kinesin Eg5. This compound has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in a Phase 1 clinical trial for solid tumors and hematologic malignancies. This guide details its chemical and structural properties, mechanism of action, and summarizes key experimental data and protocols.

Core Properties of this compound

This compound is a small molecule inhibitor targeting Eg5, a crucial motor protein for the formation of the bipolar spindle during mitosis.

| Property | Value |

| Chemical Formula | C₂₈H₂₄Cl₂FN₅O₂ |

| Molecular Weight | 552.43 g/mol |

| CAS Number | 1095253-39-6 |

| Mechanism of Action | Allosteric inhibitor of Eg5 |

Quantitative Analysis of Preclinical and Clinical Data

The following tables summarize the available quantitative data for this compound, providing insights into its pharmacological profile.

In Vitro ADME & Pharmacokinetic Properties

| Parameter | Value | Species |

| **Microsomal Half-life (t₁/₂) ** | 53 min | Human |

| 43 min | Mouse (male) | |

| 53 min | Mouse (female) | |

| 56 min | Rat (male) | |

| 53 min | Rat (female) | |

| 47 min | Dog (male) | |

| 44 min | Dog (female) | |

| 36 min | Monkey (male) | |

| 32 min | Monkey (female) | |

| CYP Inhibition (IC₅₀) | >20 µM | CYP1A2 |

| >20 µM | CYP2C9 | |

| >20 µM | CYP2D6 | |

| 4.1 µM | CYP3A4 | |

| 4.0 µM | CYP2C19 | |

| 15 µM | CYP2C8 | |

| Plasma Protein Binding | ~96.4-99.2% | Human |

| Caco-2 Permeability (Papp) | 0.69 × 10⁻⁶ cm/s | - |

| Efflux Ratio (Caco-2) | 45 | - |

| Oral Bioavailability | ~9% | Rat |

Note: Further detailed pharmacokinetic parameters from the Phase 1 clinical trial, such as Cmax, AUC, and half-life at different dose levels, would be beneficial for a complete profile.

In Vitro Anti-proliferative Activity

Preclinical studies have shown that this compound exhibits potent anti-tumor activity in the low nanomolar range across a wide variety of human cancer cell lines.[1]

Note: A comprehensive table of specific IC₅₀ values for this compound against a panel of cancer cell lines would provide a more detailed understanding of its activity spectrum.

Phase 1 Clinical Trial Overview (Solid Tumors)

| Parameter | Details |

| Patient Population | 48 patients with advanced solid tumors |

| Dosing Regimen | Intravenous infusion, starting at 10 mg/m²/week, with dose escalation |

| Recommended Phase 2 Dose | 280 mg/m²/week[2] |

| Most Common Adverse Events (>10%) | Fatigue (34.7%), Nausea (24.5%), Anemia (22.4%), Vomiting (20.4%)[2] |

| Efficacy | 6 patients remained stable for > 4 months[2] |

Mechanism of Action: Targeting Mitotic Progression

This compound functions as an allosteric inhibitor of Eg5, a member of the kinesin-5 family of motor proteins.[2] Eg5 is essential for the establishment of a bipolar mitotic spindle, a critical structure for the proper segregation of chromosomes during cell division. By binding to an allosteric pocket on the Eg5 motor domain, this compound induces a conformational change that prevents the hydrolysis of ATP and the interaction of Eg5 with microtubules. This inhibition leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately resulting in mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.

Caption: Mechanism of action of this compound, an allosteric inhibitor of Eg5, leading to mitotic arrest.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel therapeutic agents. The following are representative protocols for assays relevant to the characterization of this compound.

Eg5 ATPase Activity Assay (Kinase Assay)

Objective: To determine the in vitro inhibitory activity of this compound on the ATPase activity of purified Eg5.

Methodology:

-

Reagents and Materials: Purified recombinant human Eg5 protein, microtubules, ATP, a phosphate (B84403) detection reagent (e.g., Malachite Green), assay buffer (e.g., 25 mM PIPES, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, pH 6.8), this compound stock solution (in DMSO), and 96-well microplates.

-

Procedure: a. Prepare a reaction mixture containing assay buffer, microtubules, and Eg5 enzyme in each well of a 96-well plate. b. Add serial dilutions of this compound or vehicle control (DMSO) to the wells. c. Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding. d. Initiate the reaction by adding a solution of ATP to each well. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding the phosphate detection reagent. g. Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

-

Data Analysis: Calculate the percentage of inhibition of ATPase activity for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines of interest, complete cell culture medium, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl), and 96-well cell culture plates.

-

Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals. d. Add the solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound as a predictor of oral absorption.

Methodology:

-

Reagents and Materials: Caco-2 cells, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound stock solution, Transwell® inserts (e.g., 0.4 µm pore size), and an analytical method for quantifying this compound (e.g., LC-MS/MS).

-

Procedure: a. Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. b. Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). c. For apical to basolateral (A-B) permeability, add this compound in HBSS to the apical chamber and fresh HBSS to the basolateral chamber. d. For basolateral to apical (B-A) permeability, add this compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber. e. Incubate the plates at 37°C with gentle shaking. f. At various time points, collect samples from the receiver chamber and analyze the concentration of this compound using a validated analytical method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the potential for active efflux.

Experimental and Developmental Workflow

The development of a novel anti-cancer agent like this compound follows a structured workflow, from initial discovery to clinical evaluation.

Caption: A representative workflow for the preclinical and clinical development of this compound.

References

Arq-621 (Tucidinostat/Chidamide): A Deep Dive into its Pro-Apoptotic Mechanism in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arq-621, also known as Tucidinostat or Chidamide (B1683975), is a novel and orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor with selective activity against HDAC isoenzymes 1, 2, 3, and 10.[1][2] Its potent anti-tumor effects have been demonstrated across a range of hematological and solid malignancies. A key mechanism underpinning its therapeutic efficacy is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound triggers apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Epigenetic Modulation Leading to Apoptosis

As an HDAC inhibitor, this compound functions by increasing the acetylation of histone proteins, leading to a more open chromatin structure and altered gene expression.[1] This epigenetic reprogramming triggers a cascade of events that converge on the activation of the apoptotic machinery. The pro-apoptotic effects of this compound are primarily mediated through the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins and subsequent caspase activation.[3]

Quantitative Analysis of this compound's Pro-Apoptotic Activity

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability and the percentage of apoptotic cells are key metrics for evaluating its potency.

| Parameter | Cell Line | Concentration/Condition | Result | Reference |

| HDAC1 IC50 | N/A (Enzymatic Assay) | N/A | 95 nM | [1] |

| HDAC2 IC50 | N/A (Enzymatic Assay) | N/A | 160 nM | [1] |

| HDAC3 IC50 | N/A (Enzymatic Assay) | N/A | 67 nM | [1] |

| HDAC10 IC50 | N/A (Enzymatic Assay) | N/A | 78 nM | [1] |

| Cell Viability IC50 (72h) | EBC1 (Lung Cancer) | N/A | 2.9 µM | [1] |

| Cell Viability IC50 (72h) | HCT116 (Colon Cancer) | N/A | 7.8 µM | [1] |

| Apoptosis Induction (48h) | RPMI8226 (Multiple Myeloma) | 0.5 µmol/l Chidamide | Increased Apoptosis | [3] |

| Apoptosis Induction (48h) | RPMI8226 (Multiple Myeloma) | 1 µmol/l Chidamide | Increased Apoptosis | [3] |

| Apoptosis Induction (48h) | RPMI8226 (Multiple Myeloma) | 2 µmol/l Chidamide | Significant Apoptosis | [3] |

| Apoptosis Induction (48h) | U266 (Multiple Myeloma) | 2 µmol/l Chidamide | Increased Apoptosis | [3] |

| Apoptosis Induction (48h) | U266 (Multiple Myeloma) | 4 µmol/l Chidamide | Increased Apoptosis | [3] |

| Apoptosis Induction (48h) | U266 (Multiple Myeloma) | 8 µmol/l Chidamide | Significant Apoptosis | [3] |

| Apoptosis Induction (48h) | SU-DHL2 (DLBCL) | 0-30 µmol/l Chidamide | Concentration-dependent | [4] |

| Apoptosis Induction (48h) | OCI-LY3 (DLBCL) | 0-30 µmol/l Chidamide | Concentration-dependent | [4] |

| Apoptosis Induction (48h) | MZ (DLBCL) | 0-30 µmol/l Chidamide | Concentration-dependent | [4] |

Key Signaling Pathways Modulated by this compound

This compound-induced apoptosis is a multi-faceted process involving the inhibition of key pro-survival signaling pathways and the activation of pro-apoptotic factors.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting the expression of anti-apoptotic proteins like Bcl-2. This compound has been shown to suppress the HDACs/STAT3/Bcl-2 pathway.[4] By inhibiting HDACs, this compound leads to a decrease in STAT3 phosphorylation and its downstream target Bcl-2, thereby tipping the balance towards apoptosis.

Caption: this compound inhibits HDACs, leading to decreased STAT3 phosphorylation and Bcl-2 expression, ultimately promoting apoptosis.

Downregulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical pro-survival pathway that is frequently dysregulated in cancer. Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell survival. Studies have demonstrated that this compound can inhibit the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Chidamide induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - Li - Annals of Translational Medicine [atm.amegroups.org]

Preclinical Pharmacology of Arq-621: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arq-621 is a potent and selective, allosteric inhibitor of the kinesin spindle protein (KSP) Eg5.[1][2][3] Eg5 is a microtubule-based motor protein essential for the formation of a bipolar spindle during mitosis.[2][4] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest at the G2/M phase and subsequent apoptosis in proliferating cancer cells.[2] Notably, Eg5 is primarily expressed in dividing cells, suggesting a therapeutic window with potentially less toxicity to non-proliferating tissues compared to traditional chemotherapies.[4] Preclinical data indicate that this compound exhibits anti-tumor activity across a range of human cancer cell lines and is associated with a favorable safety profile, particularly a lack of significant bone marrow toxicity.[2][3]

Mechanism of Action

This compound functions by allosterically inhibiting the ATPase activity of Eg5. This inhibition prevents the proper separation of centrosomes and the formation of the bipolar mitotic spindle. Consequently, cancer cells are unable to progress through mitosis, leading to cell cycle arrest and apoptosis.[2]

In Vitro Pharmacology

Absorption, Distribution, Metabolism, and Excretion (ADME)

A summary of the in vitro ADME properties of this compound is presented below. These studies were crucial in determining the suitability of this compound for further development and guided the selection of the intravenous route of administration.[1]

| Parameter | Species/System | Value |

| Metabolic Stability | ||

| Half-life (t½) | Human Liver Microsomes | 53 min[1] |

| Mouse Liver Microsomes (Male/Female) | 43 / 53 min[1] | |

| Rat Liver Microsomes (Male/Female) | 56 / 53 min[1] | |

| Dog Liver Microsomes (Male/Female) | 47 / 44 min[1] | |

| Monkey Liver Microsomes (Male/Female) | 36 / 32 min[1] | |

| Permeability | ||

| Caco-2 Permeability (Papp) | 0.69 x 10⁻⁶ cm/s[1] | |

| Efflux Ratio (P-glycoprotein substrate) | 45[1] | |

| Protein Binding | ||

| Plasma Protein Binding | Human Plasma | 96.4 - 99.2%[1] |

| Cytochrome P450 (CYP) Interaction | ||

| Inhibition (IC50) | ||

| CYP1A2 | >20 µM[1] | |

| CYP2C9 | >20 µM[1] | |

| CYP2D6 | >20 µM[1] | |

| CYP3A4 | 4.1 µM[1] | |

| CYP2C19 | 4.0 µM[1] | |

| CYP2C8 | 15 µM[1] | |

| Induction | ||

| CYP1A2 | Modest induction[1] | |

| CYP2A6 | No induction[1] | |

| CYP3A4 | No induction[1] |

Experimental Protocols: In Vitro ADME

-

Metabolic Stability: The metabolic stability of this compound was assessed by incubating the compound with liver microsomes from various species (human, mouse, rat, dog, monkey) in the presence of NADPH. The disappearance of this compound over time was monitored by LC-MS/MS to calculate the half-life.

-

Caco-2 Permeability: The permeability of this compound was evaluated using the Caco-2 cell monolayer model, which is an established in vitro model for predicting intestinal drug absorption. The apparent permeability coefficient (Papp) was determined by measuring the flux of this compound across the cell monolayer. Bidirectional transport studies were conducted to determine the efflux ratio and assess the potential for P-glycoprotein-mediated transport.

-

Plasma Protein Binding: The extent of plasma protein binding was determined by equilibrium dialysis. This compound was incubated with human plasma, and the concentrations of bound and unbound drug were measured after dialysis.

-

CYP Inhibition and Induction: The inhibitory potential of this compound against major human CYP450 isoforms was evaluated using human liver microsomes and specific probe substrates. The IC50 values were determined by measuring the inhibition of the metabolism of the probe substrates at various concentrations of this compound. For induction studies, primary human hepatocytes were treated with this compound, and the induction of CYP enzyme expression was measured.

In Vivo Pharmacology

Anti-Tumor Efficacy

This compound has demonstrated anti-tumor activity in various human cancer xenograft models.[2] Intraperitoneal administration of this compound led to significant tumor growth inhibition.[2]

| Xenograft Model | Dose and Schedule | Outcome |

| MIA PaCa-2 (Pancreatic) | 3.0 - 12.5 mg/kg, i.p., 3x/week | Anti-tumor activity documented[2] |

| MDA-MB-231 (Breast) | 3.0 - 12.5 mg/kg, i.p., 3x/week | Anti-tumor activity documented[2] |

| DU-145 (Prostate) | 3.0 - 12.5 mg/kg, i.p., 3x/week | Anti-tumor activity documented[2] |

| SK-OV-3 (Ovarian) | 3.0 - 12.5 mg/kg, i.p., 3x/week | Anti-tumor activity documented[2] |

Pharmacodynamics

The anti-tumor activity of this compound is associated with a clear pharmacodynamic effect. An increase in phospho-histone H3, a marker of mitotic arrest, was observed in tumor tissues from treated animals.[2]

Safety Pharmacology

A key finding from the preclinical studies is the low bone marrow toxicity of this compound at efficacious doses.[2] No significant hematological changes were observed in xenograft studies.[2] Furthermore, normal myeloid/erythroid ratios were maintained in the bone marrow of rats and dogs after 28 days of dosing at 30 mg/kg.[2]

Pharmacokinetics

The poor gastrointestinal absorption potential observed in vitro was confirmed in vivo, with an oral bioavailability of approximately 9% in rats.[1] This finding led to the development of this compound for intravenous administration.[1]

Experimental Protocols: In Vivo Studies

-

Xenograft Models: Human cancer cell lines (MIA PaCa-2, MDA-MB-231, DU-145, and SK-OV-3) were implanted subcutaneously into athymic nude mice. Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups.

-

Drug Administration and Monitoring: this compound was administered intraperitoneally at doses ranging from 3.0 to 12.5 mg/kg, three times a week. Tumor volume and body weight were measured regularly throughout the study.

-

Pharmacodynamic Assessment: At the end of the study, tumors were excised for immunohistochemistry (IHC) and western blot analysis to measure the levels of phospho-histone H3.

-

Toxicology Studies: Hematological parameters were analyzed from blood samples collected from treated animals. Bone marrow smears from rats and dogs were examined to assess the myeloid/erythroid ratio after repeated dosing.

-

Pharmacokinetic Studies: Following intravenous and oral administration of this compound to rats, plasma samples were collected at various time points and analyzed by LC-MS/MS to determine the pharmacokinetic parameters and calculate oral bioavailability.

Conclusion

The preclinical data for this compound demonstrate its potential as a targeted anti-cancer agent. Its potent and selective inhibition of Eg5 leads to mitotic arrest and apoptosis in cancer cells. The in vitro ADME profile guided its clinical development as an intravenous formulation. Importantly, in vivo studies have shown promising anti-tumor efficacy across a range of cancer models with a notable lack of bone marrow toxicity, a common dose-limiting toxicity for many anti-mitotic agents. These findings supported the advancement of this compound into clinical trials.

References

Investigating the Selectivity of Arq-621 for Eg5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arq-621 is a potent, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a critical motor protein for the formation of the bipolar mitotic spindle.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy. This technical guide provides an in-depth analysis of the selectivity of this compound for Eg5. It includes a summary of available quantitative data, detailed experimental protocols for assessing inhibitor selectivity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Eg5 Target

The kinesin spindle protein Eg5 is a member of the kinesin-5 family of microtubule-based motor proteins.[3] Its primary function is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart, a crucial step for proper chromosome segregation during mitosis.[4][5] Overexpression of Eg5 has been linked to genomic instability and tumorigenesis.[1][2] Consequently, the development of selective Eg5 inhibitors has been a key focus in oncology drug discovery.

This compound is a small molecule inhibitor that allosterically binds to Eg5, leading to the inhibition of its ATPase activity.[1][2] Preclinical studies have demonstrated its anti-tumor activity across a range of human cancer cell lines.[1][2] A first-in-human Phase I clinical trial has been conducted to evaluate the safety and pharmacokinetics of this compound in patients with solid tumors and hematologic malignancies.[1][6] A key aspect of the therapeutic potential of this compound is its selectivity for Eg5 over other motor proteins and kinases, which is critical for minimizing off-target effects and associated toxicities.

Quantitative Selectivity Profile of this compound

The selectivity of a targeted inhibitor is paramount for its clinical success. The following tables summarize the available quantitative data on the inhibitory activity of this compound against its primary target, Eg5, and a panel of cytochrome P450 (CYP) enzymes, which are important for drug metabolism and potential drug-drug interactions.

Table 1: this compound Inhibitory Activity against Eg5

| Target | Assay Type | IC50 (µM) | Reference |

| Eg5 | Basal ATPase Activity | 1.0 |

Table 2: this compound Inhibitory Activity against Cytochrome P450 Isoforms

| Target | IC50 (µM) |

| CYP1A2 | >20 |

| CYP2C9 | >20 |

| CYP2D6 | >20 |

| CYP3A4 | 4.1 |

| CYP2C19 | 4.0 |

| CYP2C8 | 15 |

Note: A comprehensive selectivity panel of this compound against a broad range of kinesins and protein kinases is not publicly available at the time of this writing. The data presented here is based on available literature.

Experimental Protocols for Assessing Eg5 Inhibitor Selectivity

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro and cell-based assays used to characterize Eg5 inhibitors like this compound.

Biochemical Assay: Eg5 ATPase Activity

The microtubule-stimulated ATPase activity of Eg5 is fundamental to its motor function. Inhibition of this activity is a primary mechanism for allosteric inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the ATPase activity of purified Eg5 protein.

Principle: The hydrolysis of ATP by Eg5 is coupled to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

Assay Buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP solution

-

PK/LDH coupled enzyme system

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, paclitaxel-stabilized microtubules, PK, LDH, PEP, and NADH.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the purified Eg5 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a saturating concentration of ATP to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

-

Calculate the initial rate of reaction for each concentration of the test compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Mitotic Arrest and Monopolar Spindle Formation

Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to the expected cellular phenotype.

Objective: To determine the concentration of a test compound required to induce mitotic arrest and the formation of monopolar spindles in a cancer cell line.

Principle: Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a "mono-aster" spindle and activation of the spindle assembly checkpoint, which arrests the cell in mitosis. This can be visualized by immunofluorescence microscopy.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound) dissolved in DMSO

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (to visualize microtubules) and anti-pericentrin or anti-γ-tubulin (to visualize centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (to stain DNA)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). Include a vehicle control.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with primary antibodies diluted in blocking buffer.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate with fluorescently labeled secondary antibodies.

-

Wash the cells to remove unbound secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of cells arrested in mitosis (characterized by condensed chromosomes) and the percentage of mitotic cells exhibiting a monopolar spindle phenotype at each compound concentration.

-

Plot the percentage of cells with monopolar spindles as a function of the logarithm of the compound concentration to determine the EC50 for this cellular effect.

Visualizations

Eg5 Signaling Pathway in Mitosis

The following diagram illustrates the critical role of Eg5 in the formation of the bipolar mitotic spindle and the point of intervention by this compound.

Caption: Role of Eg5 in mitosis and its inhibition by this compound.

Experimental Workflow for Assessing Eg5 Inhibitor Selectivity

The diagram below outlines a typical workflow for characterizing the selectivity of a novel Eg5 inhibitor.

Caption: Workflow for determining Eg5 inhibitor selectivity.

Conclusion

This compound is a selective inhibitor of the mitotic kinesin Eg5, with preclinical data supporting its potential as an anti-cancer therapeutic. The quantitative data available demonstrates its potent inhibition of Eg5's basal ATPase activity. While a comprehensive public dataset on its selectivity against a broad panel of other kinesins and kinases is not available, the detailed experimental protocols provided in this guide offer a robust framework for such investigations. The visualizations of the Eg5 pathway and the experimental workflow for selectivity profiling serve as valuable tools for researchers in the field of drug discovery and development. Further studies to fully elucidate the kinome-wide selectivity of this compound will be crucial in further defining its therapeutic potential and safety profile.

References

Arq-621: An In-Depth Technical Guide to its In Vitro Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arq-621 is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP) Eg5, a crucial motor protein for the formation of the bipolar mitotic spindle. Inhibition of Eg5 by this compound leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, positioning it as a promising target for anti-cancer therapies. This technical guide provides a comprehensive overview of the in vitro effects of this compound on cell proliferation, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its activity across various cancer cell lines.

Introduction

The Eg5 protein, a member of the kinesin-5 family, plays an indispensable role in the early stages of mitosis. It is responsible for pushing the two centrosomes apart, a critical step for the establishment of a bipolar spindle. The correct formation of this spindle is essential for the accurate segregation of chromosomes into daughter cells. Disruption of Eg5 function results in the formation of characteristic monopolar spindles, which activates the spindle assembly checkpoint and ultimately leads to cell cycle arrest in mitosis and programmed cell death (apoptosis).

This compound has been identified as a highly potent and selective inhibitor of Eg5. Preclinical studies have demonstrated its anti-tumor activity across a broad spectrum of human cancer cell lines, including those from solid tumors and hematological malignancies, with potencies reported in the low nanomolar range.[1][2][3] A key characteristic of this compound is its ability to induce G2/M phase cell cycle arrest.[2][3]

Mechanism of Action: Eg5 Inhibition and Mitotic Arrest

This compound functions as an allosteric inhibitor of Eg5. By binding to a site distinct from the ATP-binding pocket, it induces a conformational change that prevents the motor protein from hydrolyzing ATP and moving along microtubules. This inhibition of motor activity directly disrupts the outward push required for centrosome separation.

The cellular consequence of Eg5 inhibition by this compound is the formation of a "monoaster," a cellular structure where a single spindle pole is surrounded by a radial array of microtubules with attached chromosomes. This aberrant spindle structure prevents the proper alignment of chromosomes at the metaphase plate, triggering the spindle assembly checkpoint and halting the cell cycle in mitosis. Prolonged mitotic arrest ultimately initiates the apoptotic cascade, leading to the selective death of rapidly dividing cancer cells.

Caption: Mechanism of Action of this compound.

Quantitative Analysis of In Vitro Cell Proliferation

While specific IC50 values for this compound are not extensively published in a consolidated format, preclinical data consistently highlight its potent anti-proliferative effects in the low nanomolar range across a diverse panel of human cancer cell lines.[1]

| Cell Line Category | Representative Cancer Types | Reported Potency Range |

| Solid Tumors | Colon, Non-Small Cell Lung (NSCLC), Gastric, Pancreatic, Breast, Prostate, Ovarian | Low Nanomolar |

| Hematological Malignancies | Leukemia, Lymphoma | Low Nanomolar |

Note: This table represents a summary of qualitative preclinical findings. Specific IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effect of this compound on cell proliferation and cell cycle distribution.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Caption: Workflow for MTT Cell Proliferation Assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Conclusion

This compound is a potent inhibitor of the Eg5 motor protein, demonstrating significant anti-proliferative activity against a wide array of cancer cell lines in vitro. Its mechanism of action, centered on the induction of mitotic arrest through the formation of monopolar spindles, provides a clear rationale for its selective cytotoxicity towards rapidly dividing cells. The experimental protocols detailed in this guide offer a robust framework for the in vitro characterization of this compound and other Eg5 inhibitors. Further quantitative studies to establish a comprehensive panel of IC50 values and detailed cell cycle effects across various cancer subtypes will be invaluable for the continued development and clinical application of this promising anti-cancer agent.

References

Understanding the Allosteric Inhibition of Eg5 by Arq-621: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitotic kinesin Eg5, a member of the kinesin-5 family, is a crucial motor protein in cell division. It establishes and maintains the bipolar mitotic spindle, a fundamental structure for accurate chromosome segregation. Inhibition of Eg5's ATPase activity leads to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis in proliferating cells. This makes Eg5 a compelling target for anticancer drug development. Arq-621 is a potent and selective allosteric inhibitor of Eg5 that has been investigated for its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the allosteric inhibition of Eg5 by this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms.

Data Presentation

Quantitative data on the inhibition of Eg5 by this compound is essential for understanding its potency and mechanism of action. While specific kinetic data such as binding affinity (Kd) and on/off rates (kon/koff) for this compound are not publicly available, the half-maximal inhibitory concentration (IC50) for its effect on the basal ATPase activity of Eg5 has been determined.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 1.0 µM | Basal Eg5 ATPase Activity | [3] |

| IC50 (Microtubule-Activated) | Not Publicly Available | Microtubule-Stimulated Eg5 ATPase Activity | |

| Binding Affinity (Kd) | Not Publicly Available | e.g., Fluorescence Polarization, SPR | |

| Association Rate Constant (kon) | Not Publicly Available | e.g., Surface Plasmon Resonance (SPR) | |

| Dissociation Rate Constant (koff) | Not Publicly Available | e.g., Surface Plasmon Resonance (SPR) |

Core Mechanism of Action

This compound functions as an allosteric inhibitor, meaning it binds to a site on the Eg5 motor domain distinct from the active ATP-binding pocket.[3] This allosteric site is located within a pocket formed by loop L5, a region that is structurally unique to the kinesin-5 family. Binding of this compound to this site induces conformational changes that are transmitted to the nucleotide-binding pocket and the microtubule-binding interface, ultimately inhibiting the motor's function.

This allosteric inhibition prevents the proper hydrolysis of ATP, which is necessary for Eg5 to "walk" along microtubules and push the spindle poles apart. The resulting loss of motor function leads to the characteristic cellular phenotype of monopolar spindle formation, where the duplicated centrosomes fail to separate. This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and eventually undergo apoptosis.

Signaling and Mechanistic Pathway

The following diagram illustrates the proposed allosteric inhibition of Eg5 by this compound and its downstream cellular consequences.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline generalized protocols for key experiments used to characterize Eg5 inhibitors like this compound.

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5, which is inhibited by this compound. A common method is a coupled-enzyme assay that detects the production of ADP.

Principle: The regeneration of ATP from ADP and phosphoenolpyruvate (B93156) by pyruvate (B1213749) kinase is coupled to the oxidation of NADH to NAD+ by lactate (B86563) dehydrogenase. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Purified Eg5 motor domain protein

-

Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Microtubules (for microtubule-activated assay)

-

Taxol (to stabilize microtubules)

-

This compound (or other inhibitor) dissolved in DMSO

-

384-well microplate

-

Spectrophotometer plate reader

Protocol:

-

Prepare Microtubules (for activated assay): Polymerize tubulin in the presence of GTP and then stabilize with Taxol.

-

Prepare Reaction Mixture: In the assay buffer, combine PEP, NADH, PK, and LDH. For the microtubule-activated assay, also include the prepared microtubules.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Setup:

-

To each well of a 384-well plate, add the reaction mixture.

-

Add a small volume of the diluted this compound or DMSO (for control) to the appropriate wells.

-

Add the purified Eg5 protein to all wells.

-

Incubate the plate at a constant temperature (e.g., 25°C) for a few minutes to allow the inhibitor to bind.

-

-

Initiate Reaction: Add ATP to all wells to start the reaction.

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis from the linear phase of the absorbance change.

-

Plot the rate of ATP hydrolysis against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay

This assay can be used to determine the binding affinity of an inhibitor to Eg5.

Principle: A small fluorescently labeled molecule (probe) that binds to Eg5 will have a high fluorescence polarization value because its rotation is restricted upon binding to the larger protein. A competing inhibitor, like this compound, will displace the fluorescent probe, leading to a decrease in the fluorescence polarization.

Materials:

-

Purified Eg5 motor domain protein

-

Fluorescently labeled probe that binds to the allosteric site of Eg5

-

Assay Buffer (e.g., 20 mM HEPES pH 7.2, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound (or other inhibitor) dissolved in DMSO

-

Black, low-binding 384-well microplate

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Determine Optimal Probe and Protein Concentrations: Titrate the fluorescent probe with increasing concentrations of Eg5 to determine the concentration of protein that gives a significant polarization signal.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Setup:

-

To each well of the microplate, add the assay buffer.

-

Add the fluorescent probe at its optimal concentration to all wells.

-

Add the serially diluted this compound or DMSO (for control) to the appropriate wells.

-

Add the Eg5 protein at its optimal concentration to all wells except for the "no protein" control.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which can be used to calculate the binding affinity (Ki).

-

Experimental and Screening Workflow

The identification and characterization of novel allosteric Eg5 inhibitors like this compound typically follow a structured workflow.

Conclusion

This compound is a well-characterized allosteric inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the induction of conformational changes that inhibit ATPase activity, leads to mitotic arrest and apoptosis in cancer cells. While specific quantitative data on its binding kinetics are not fully available in the public domain, the provided protocols and workflows offer a comprehensive framework for the study of this compound and other Eg5 inhibitors. Further research into the precise structural and dynamic consequences of this compound binding will undoubtedly provide deeper insights into the allosteric regulation of this important anticancer target.

References

Methodological & Application

Application Notes and Protocols for Arq-621 In Vitro Assays in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arq-621 is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP) Eg5.[1][2] Eg5 is a crucial motor protein responsible for establishing and maintaining the bipolar spindle during mitosis.[1] By inhibiting Eg5, this compound induces mitotic arrest, characterized by the formation of monopolar spindles, which ultimately leads to apoptotic cell death in proliferating cancer cells.[1][3] This targeted mechanism makes Eg5 an attractive therapeutic target for various malignancies.[1] Preclinical data have demonstrated the anti-tumor activity of this compound across a broad spectrum of human cancer cell lines, including those from colon, lung, endometrial, and bladder cancers, as well as hematologic malignancies.[2]

These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The described assays include cell viability, apoptosis, cell migration, and western blotting for target engagement and downstream signaling.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines (Example Data)

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (nM) |

| HeLa | Cervical Cancer | 72 | Data to be determined by user |

| A549 | Lung Cancer | 72 | Data to be determined by user |

| MCF-7 | Breast Cancer | 72 | Data to be determined by user |

| HCT116 | Colon Cancer | 72 | Data to be determined by user |

| K562 | Leukemia | 72 | Data to be determined by user |

Table 2: Apoptosis Induction by this compound (Example Data)

| Cell Line | This compound Conc. (nM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity |

| HeLa | User Defined | 24 | Data to be determined by user |

| HeLa | User Defined | 48 | Data to be determined by user |

| A549 | User Defined | 24 | Data to be determined by user |

| A549 | User Defined | 48 | Data to be determined by user |

Table 3: Western Blot Analysis of Key Protein Markers (Example Data)

| Cell Line | Treatment | Phospho-Histone H3 (Ser10) | Cyclin B1 | Cleaved PARP |

| HeLa | Vehicle Control | Baseline | Baseline | Baseline |

| HeLa | This compound (IC50) | Increased | Increased | Increased |

| A549 | Vehicle Control | Baseline | Baseline | Baseline |

| A549 | This compound (IC50) | Increased | Increased | Increased |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[4]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

Record the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the luminescence signal against the log concentration of this compound using a suitable software.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[5][6]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate as described for the cell viability assay.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48 hours).

-

Equilibrate the plate to room temperature for about 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents gently by orbital shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a luminometer.

-

Express the results as fold change in caspase activity relative to the vehicle-treated control.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane, a process crucial for metastasis.[7][8]

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cancer cell lines

-

Serum-free and complete culture medium

-

This compound

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet stain

Protocol:

-

Culture cells to sub-confluency, then serum-starve them overnight.

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.

-

Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

In the cell suspension, add the desired concentrations of this compound or vehicle control.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[8]

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for migration but not proliferation (e.g., 12-24 hours).

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[8]

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.[8]

-

Stain the fixed cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the migratory ability of this compound-treated cells to the control.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins to confirm the mechanism of action of this compound.[9][10]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates or larger culture dishes and allow them to adhere.

-

Treat the cells with this compound at the desired concentrations and for the appropriate duration.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.[11]

-

Determine the protein concentration of the supernatant using a BCA assay.[11]

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again as in step 11.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control.

Mandatory Visualization

Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ch.promega.com [ch.promega.com]

- 5. sartorius.com.cn [sartorius.com.cn]

- 6. promega.com [promega.com]

- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. blog.championsoncology.com [blog.championsoncology.com]

- 11. origene.com [origene.com]

Application Notes and Protocols for Cell Viability Assay Using ARQ-621

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-621 is a potent and selective small-molecule inhibitor of the kinesin spindle protein Eg5 (also known as KIF11), a crucial motor protein for the formation of the bipolar mitotic spindle during cell division.[1] Eg5 is essential for separating centrosomes and establishing the mitotic spindle, and its inhibition leads to a distinctive cellular phenotype characterized by the formation of monopolar spindles, or "monoasters."[2][3][4] This disruption of the mitotic machinery triggers a prolonged mitotic arrest, ultimately leading to programmed cell death, or apoptosis.[2][5][6] Due to its specific role in proliferating cells, Eg5 has emerged as a promising target for anticancer therapies, and inhibitors like this compound are being investigated for their potential in treating various malignancies.[2][6][7]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the MTT assay. Additionally, it includes representative data and a diagram of the proposed signaling pathway affected by this compound.

Mechanism of Action: Signaling Pathway